An In-depth Technical Guide to the Physical Properties of 3-Methoxy-5-(trifluoromethyl)aniline
An In-depth Technical Guide to the Physical Properties of 3-Methoxy-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction and Compound Profile
3-Methoxy-5-(trifluoromethyl)aniline, identified by CAS number 349-55-3, is a substituted aniline derivative of significant interest in medicinal chemistry and materials science.[1] Its structure incorporates a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) on the aniline ring. This unique combination of functional groups imparts distinct electronic and steric properties, making it a valuable building block in the synthesis of complex molecules.[1] The trifluoromethyl moiety, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, rendering this compound a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2]
This guide provides a comprehensive overview of the core physical properties of 3-Methoxy-5-(trifluoromethyl)aniline, outlines standardized protocols for their determination, and details essential safety and handling procedures.
Key Identifiers:
| Identifier | Value | Source(s) |
| CAS Number | 349-55-3 | [1][3][4][5] |
| Molecular Formula | C₈H₈F₃NO | [1][4][5] |
| Molecular Weight | 191.15 g/mol | [1][3][4][5] |
| Synonyms | 3-Amino-5-methoxybenzotrifluoride, 5-Methoxy-α,α,α-trifluoro-m-toluidine | [1][3][4] |
| InChI Key | VTFGJEYZCUWSAM-UHFFFAOYSA-N | [3] |
| Canonical SMILES | COc1cc(N)cc(c1)C(F)(F)F | [3] |
Physicochemical Properties
The physical state and solubility of a compound are foundational to its application in synthesis and formulation. 3-Methoxy-5-(trifluoromethyl)aniline is a solid at room temperature, appearing as a light yellow to brown crystalline powder.[1][4]
Table of Physical Properties:
| Property | Value | Notes |
| Appearance | Light yellow to brown powder/crystal | [1][4] |
| Melting Point | 50-54 °C | A range indicates typical purity for commercial grades.[1] Sigma-Aldrich reports 50-52 °C (lit.).[3][6] |
| Boiling Point | 242.0 ± 40.0 °C | Predicted value.[7] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2][3] |
| pKa | 2.95 ± 0.10 | Predicted value, indicating weak basicity of the aniline nitrogen.[7] |
| Density | 1.280 ± 0.06 g/cm³ | Predicted value.[7] |
| Solubility | Soluble in various organic solvents. | The trifluoromethyl group enhances solubility in organic media.[1] Specific quantitative data is not readily available. |
Spectroscopic Profile
Spectroscopic data is critical for the structural confirmation and purity assessment of chemical compounds. While specific spectra for this compound are not publicly available in the search results, typical spectral characteristics can be inferred from its structure. Authoritative spectral data can often be found in databases like ChemicalBook.[8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group protons (-OCH₃), and the amine protons (-NH₂). The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the trifluoromethyl carbon (which would show coupling to fluorine).
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single, strong signal would be expected for the three equivalent fluorine atoms of the -CF₃ group.
-
IR (Infrared) Spectroscopy: Key absorption bands would be present corresponding to N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and strong C-F stretching bands (typically in the 1000-1300 cm⁻¹ region).
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (191.15 g/mol ). Fragmentation patterns would be consistent with the loss of functional groups like -CH₃ or -CF₃.
Experimental Protocols for Property Determination
The following sections describe standardized, self-validating methodologies for determining key physical properties.
Melting Point Determination via Capillary Method
The melting point is a crucial indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting range of 1-2°C, whereas impurities typically depress and broaden this range.[9]
Methodology:
-
Sample Preparation: Ensure the 3-Methoxy-5-(trifluoromethyl)aniline sample is completely dry and finely powdered.[10]
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the solid to a height of about 3 mm.[9][11]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[9]
-
Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. This saves time in the subsequent accurate measurement.[9]
-
Accurate Determination: Using a fresh sample, heat the apparatus to a temperature about 15-20°C below the approximate melting point. Then, decrease the heating rate to no more than 2°C per minute.[9]
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Validation: For a self-validating system, repeat the measurement at least twice with fresh samples. Consistent values should be obtained.[12] If the identity of the compound is known, a mixed melting point determination with an authentic sample can be performed; no depression in the melting point confirms the compound's identity.[9]
Purity and Analysis by Reverse-Phase HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture based on their polarity.[13][14] It is highly effective for analyzing small organic molecules like 3-Methoxy-5-(trifluoromethyl)aniline.[15] The principle relies on a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[16] Hydrophobic molecules, like the analyte, interact more strongly with the stationary phase and thus have longer retention times.[16]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a small amount of 3-Methoxy-5-(trifluoromethyl)aniline in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of water (often with a buffer or acid modifier like formic acid) and an organic solvent such as acetonitrile or methanol.[16] The ratio of organic to aqueous phase is a critical parameter for achieving good separation.[17]
-
Column Equilibration: Equilibrate the RP-HPLC column (e.g., a C18 column) with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a small, precise volume of the prepared sample solution into the HPLC system.
-
Chromatographic Run: Run the separation using either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution.
-
Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance.
-
Data Analysis: The purity of the sample can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time to that of a certified reference standard.
The workflow for this analysis can be visualized as follows:
Caption: Workflow for Purity Analysis by RP-HPLC.
Safety, Handling, and Storage
Proper handling and storage are paramount when working with 3-Methoxy-5-(trifluoromethyl)aniline to ensure laboratory safety.
Hazard Classifications:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4).[3][18]
-
Skin Irritation: Causes skin irritation (Skin Irrit. 2).[3][18]
-
Eye Irritation: Causes serious eye irritation (Eye Irrit. 2).[3][18]
-
Respiratory Irritation: May cause respiratory irritation (STOT SE 3).[3][18]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[19][20] Ensure eyewash stations and safety showers are readily accessible.[19][21]
-
Eye/Face Protection: Wear chemical safety glasses or goggles.[3][19]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][19]
-
Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA approved respirator (e.g., N95 dust mask).[3][20]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[20][22]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[19][22]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical aid.[19][22]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[19][22]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[19][20]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[22]
-
Recommended storage temperature is between 2-8°C.[1]
-
Keep away from incompatible substances such as strong oxidizing agents.[4][22]
Applications in Research and Development
3-Methoxy-5-(trifluoromethyl)aniline is a versatile intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals.[1]
-
Pharmaceutical Development: It serves as a crucial building block for synthesizing various therapeutic agents, including spleen tyrosine kinase (Syk) inhibitors, which are investigated for treating inflammatory diseases and certain cancers.[6] The trifluoromethyl group often enhances the bioactivity and selectivity of the final drug molecule.[1]
-
Agrochemicals: It is used in the formulation of herbicides and fungicides.[1]
-
Dye Chemistry: The compound is also explored as an intermediate for creating various dyes and pigments.[1]
References
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Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]
-
Determination of Melting Point. Wired Chemist. [Link]
-
Melting point determination. University of Calgary. [Link]
-
Measuring the Melting Point. Westlab Canada. [Link]
-
3-METHOXY-5-(TRIFLUOROMETHYL)ANILINE Safety Data Sheet. Georganics. [Link]
-
Experiment (1) Determination of Melting Points. ResearchGate. [Link]
-
Experiment-1 Aim - To determine the melting point of given solid substance. Vdocuments. [Link]
-
3-Methoxy-5-(trifluoromethyl)aniline - High purity. Georganics. [Link]
-
3-Methoxy-5-(trifluoromethyl)aniline Safety Data Sheet. TCI AMERICA - Spectrum Chemical. [Link]
-
Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. [Link]
-
Reversed-phase chromatography. Wikipedia. [Link]
-
Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC. [Link]
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